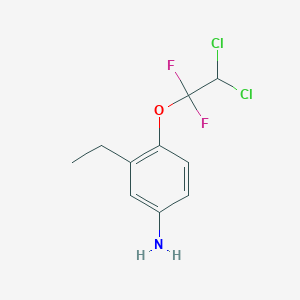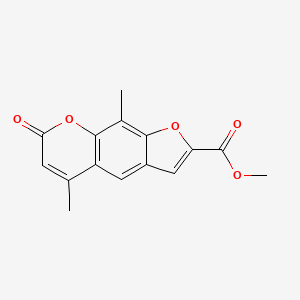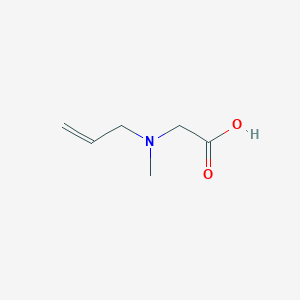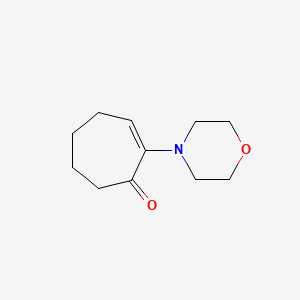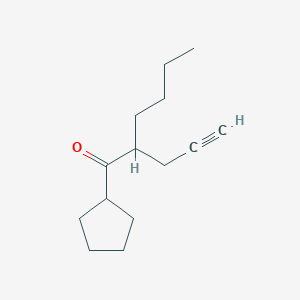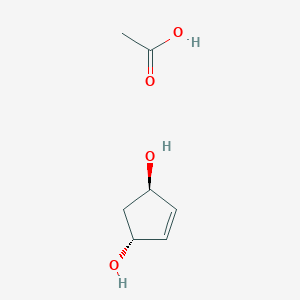![molecular formula C14H14ClNO6 B14615098 Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate CAS No. 57337-92-5](/img/structure/B14615098.png)
Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate is an organic compound that belongs to the class of malonate esters. This compound is characterized by the presence of a chloro and nitrophenyl group attached to a propanedioate moiety. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [chloro(4-nitrophenyl)methylidene]propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (malonic ester) is converted into its enolate ion by reaction with a base such as sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide, such as chloro(4-nitrophenyl)methylidene, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The compound can undergo oxidation to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of diethyl [methoxy(4-nitrophenyl)methylidene]propanedioate.
Reduction: Formation of diethyl [amino(4-nitrophenyl)methylidene]propanedioate.
Oxidation: Formation of various oxidized derivatives depending on the conditions used.
Applications De Recherche Scientifique
Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl [chloro(4-nitrophenyl)methylidene]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new products. In reduction reactions, the nitro group is reduced to an amino group, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl [methoxy(4-nitrophenyl)methylidene]propanedioate
- Diethyl [amino(4-nitrophenyl)methylidene]propanedioate
- Diethyl [chloro(4-methoxyphenyl)methylidene]propanedioate
Uniqueness
Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate is unique due to the presence of both chloro and nitrophenyl groups, which impart distinct chemical reactivity and properties. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
57337-92-5 |
|---|---|
Formule moléculaire |
C14H14ClNO6 |
Poids moléculaire |
327.71 g/mol |
Nom IUPAC |
diethyl 2-[chloro-(4-nitrophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C14H14ClNO6/c1-3-21-13(17)11(14(18)22-4-2)12(15)9-5-7-10(8-6-9)16(19)20/h5-8H,3-4H2,1-2H3 |
Clé InChI |
RZRRLMYMOCMBEH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(C1=CC=C(C=C1)[N+](=O)[O-])Cl)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




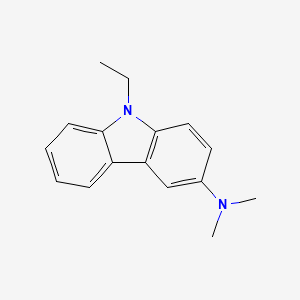
![2-Methoxy-3-[(1R)-3-oxo-1-phenylbutyl]-4H-1-benzopyran-4-one](/img/structure/B14615028.png)
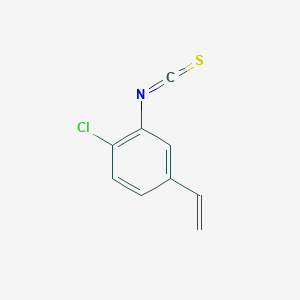
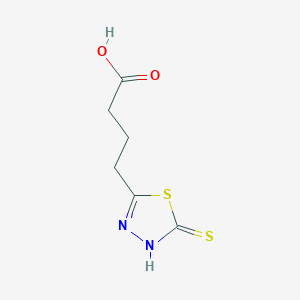
![1-Bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14615065.png)
